molecular formula C₁₉H₂₉NO₃ B1144997 Dihydrotetrabenazine CAS No. 862377-29-5

Dihydrotetrabenazine

Número de catálogo: B1144997
Número CAS: 862377-29-5
Peso molecular: 319.44
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dihydrotetrabenazine is an organic compound with the chemical formula C₁₉H₂₉NO₃. It is a close analog of tetrabenazine and is known for its pharmacological activity, particularly in inhibiting vesicular monoamine transporter 2 (VMAT2). This compound and its derivatives, when labeled with positron-emitting isotopes such as carbon-11 and fluorine-18, are used as PET radioligands for examining VMAT2 .

Métodos De Preparación

The synthesis of dihydrotetrabenazine involves several steps. One method includes the use of borane or various borane complexes to carry out three-dimensional selective reduction on tetrabenazine under low temperature. This method can produce different isomers of this compound, such as (2R, 3R, 11bR)-dihydrotetrabenazine and (2S, 3S, 11bS)-dihydrotetrabenazine . Another approach involves the use of biocatalysis, where ketoreductase enzymes are employed to enhance the diastereoselectivity of the synthesis process. This method has been successfully scaled up, achieving an isolated yield of 40.7% and a diastereoselectivity of 91.3% .

Análisis De Reacciones Químicas

Aplicaciones Científicas De Investigación

Therapeutic Applications

1. Treatment of Hyperkinetic Movement Disorders

Dihydrotetrabenazine, particularly its succinate salt form, has shown promise in treating hyperkinetic movement disorders. These disorders include:

  • Tourette's Syndrome : Characterized by involuntary tics, this compound has been found effective in reducing these symptoms at lower doses than traditional treatments like tetrabenazine .
  • Huntington's Chorea : The compound is utilized to manage symptoms associated with this neurodegenerative disorder .
  • Tardive Dyskinesia : As a VMAT2 (vesicular monoamine transporter 2) receptor antagonist, this compound helps alleviate symptoms caused by prolonged antipsychotic medication use .

The succinate salt form of this compound is noted for its higher solubility and stability compared to other formulations, making it a viable option for clinical use .

Imaging Applications

2. Positron Emission Tomography (PET)

This compound is also employed in medical imaging, particularly through PET scans to assess dopaminergic activity in the brain:

  • VMAT2 Binding Studies : The compound labeled with carbon-11 (11C^{11}C) allows for the quantification of VMAT2 binding in the brain, providing insights into the integrity of presynaptic dopamine neurons. This application is crucial for studying conditions such as Parkinson's disease and other movement disorders .
  • Pancreatic Imaging : Recent studies have indicated that 11C^{11}C-dihydrotetrabenazine PET can serve as a biomarker for beta-cell mass in diabetic models, enhancing our understanding of pancreatic function and diabetes progression .

Pharmacological Studies

3. Mechanistic Insights and Drug Development

Research on this compound has extended into pharmacological studies aimed at understanding its mechanisms and improving treatment efficacy:

  • Low-Dose Efficacy : Studies suggest that this compound can be effective at lower doses than previously predicted, potentially minimizing side effects associated with higher doses of tetrabenazine . This finding is significant for patient safety and treatment adherence.
  • Comparative Studies with Other Drugs : this compound has been compared with other VMAT2 inhibitors like valbenazine and deutetrabenazine to evaluate their efficacy and metabolic profiles. These comparisons are essential for identifying the most effective treatment options for tardive dyskinesia and related disorders .

Summary Table of Applications

Application AreaDetails
Hyperkinetic Movement Disorders Effective in Tourette's syndrome, Huntington's chorea, tardive dyskinesia
Imaging Techniques Used in PET scans to measure VMAT2 binding in the brain and pancreatic imaging
Pharmacological Insights Demonstrates efficacy at lower doses; comparisons with other VMAT2 inhibitors

Mecanismo De Acción

Actividad Biológica

Dihydrotetrabenazine (DTBZ) is a compound primarily recognized for its role as a vesicular monoamine transporter 2 (VMAT2) inhibitor. This inhibition is significant in the context of treating movement disorders, particularly tardive dyskinesia (TD). The biological activity of DTBZ is characterized by its pharmacokinetics, structure-activity relationships, and clinical implications, which are explored in detail below.

DTBZ functions by inhibiting VMAT2, a protein responsible for transporting monoamines into synaptic vesicles. By blocking this transporter, DTBZ reduces the storage of neurotransmitters such as dopamine, serotonin, and norepinephrine, leading to decreased monoamine levels in the synaptic cleft. This mechanism is particularly relevant in conditions where excessive dopaminergic activity contributes to symptoms, such as TD.

Structure-Activity Relationship

Research indicates that various derivatives of DTBZ exhibit differing affinities for VMAT2. For instance, a study highlighted that certain analogs showed high binding affinity with an IC50 value of 5.13 nM for VMAT2 and effectively inhibited dopamine uptake in striatal synaptosomes . The stereochemistry of DTBZ also plays a crucial role in its biological activity. The (+)-α-dihydrotetrabenazine isomer has been shown to have significantly greater affinity for VMAT2 compared to its counterparts .

Pharmacokinetics

The pharmacokinetic profile of DTBZ reveals that it can cross the blood-brain barrier despite its polar nature. Studies have demonstrated that after administration, DTBZ concentrations in the brain are substantial enough to exert therapeutic effects . The half-life of DTBZ has been reported to be approximately 119.5 minutes, indicating a relatively quick metabolism which may necessitate frequent dosing for sustained effects .

Clinical Studies and Case Reports

Clinical investigations into the efficacy of DTBZ have primarily focused on its application in managing TD. A retrospective cohort study involving over 20,000 senior citizens found no significant difference in TD incidence between typical and atypical antipsychotics; however, risperidone was notably associated with higher TD risk . In another case series involving patients treated with clozapine, the relationship between DTBZ levels and depressive symptoms was analyzed, emphasizing the compound's relevance in broader neuropsychiatric contexts .

Data Tables

Parameter Value
Binding Affinity (IC50)5.13 nM for VMAT2
Dopamine Uptake InhibitionIC50 = 6.04 nM
Half-Life119.5 minutes
Brain Concentration Post-DosingSignificant levels observed

Research Findings

Recent studies have further elucidated the biological activity of DTBZ through various experimental models:

  • In Vitro Studies : Binding assays demonstrated that DTBZ derivatives could effectively inhibit VMAT2 activity, with some showing enhanced stability compared to traditional VMAT2 inhibitors .
  • In Vivo Studies : Animal models indicated that DTBZ administration led to significant reductions in spontaneous locomotor activity, reinforcing its potential therapeutic benefits in hyperkinetic disorders .
  • Biodistribution Studies : Research utilizing radiolabeled variants of DTBZ revealed high uptake in VMAT2-enriched regions of the brain, although some studies noted limitations regarding blood-brain barrier penetration .

Propiedades

IUPAC Name

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90956148
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3466-75-9, 171598-74-6
Record name Dihydrotetrabenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3466-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrotetrabenazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90956148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Customer
Q & A

Q1: What is Dihydrotetrabenazine (DTBZ)?

A1: this compound is a benzo[a]quinolizine derivative and an active metabolite of the drug tetrabenazine. It acts as a potent and selective inhibitor of the vesicular monoamine transporter 2 (VMAT2).

Q2: How does this compound interact with its target?

A2: DTBZ binds to VMAT2, a protein located on the membrane of synaptic vesicles in presynaptic neurons. [, , ] These vesicles are responsible for storing and releasing neurotransmitters like dopamine, norepinephrine, and serotonin. [, , ] By binding to VMAT2, DTBZ prevents the transport of these neurotransmitters into the vesicles, effectively reducing their storage and subsequent release into the synaptic cleft. [, , ]

Q3: What are the downstream effects of this compound's interaction with VMAT2?

A3: Inhibition of VMAT2 by DTBZ leads to a decrease in the vesicular stores of monoamines, ultimately resulting in a reduction of their release into the synapse. [, , , ] This depletion of monoamines in the synaptic cleft is believed to be responsible for DTBZ's therapeutic effects in movement disorders characterized by hyperkinetic movements. [, , ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of DTBZ is C19H27NO3. Its molecular weight is 317.42 g/mol.

Q5: Is there any information available on the spectroscopic data of this compound?

A5: While the provided abstracts do not offer detailed spectroscopic data, techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to characterize DTBZ. [, , ]

Q6: Is there information regarding the performance and applications of this compound under various conditions?

A6: The provided research papers primarily focus on the biological activity and pharmacological properties of DTBZ rather than its material compatibility and stability under various environmental conditions.

Q7: Does this compound exhibit any catalytic properties?

A7: DTBZ is not known to possess catalytic properties. Its primary mechanism of action involves binding and inhibiting the VMAT2 transporter rather than catalyzing chemical reactions.

Q8: How does modifying the structure of this compound affect its activity?

A9: Modifying the structure of DTBZ can significantly impact its affinity for VMAT2 and, consequently, its potency and selectivity. [, ] For instance, the (+)-enantiomer of alpha-DTBZ demonstrates high affinity for VMAT2, while the (-)-enantiomer is inactive. [] This highlights the importance of stereochemistry in DTBZ's interaction with VMAT2. [, ] Furthermore, research on DTBZ analogs suggests that substitutions at specific positions can influence their binding affinity and selectivity for VMAT2 subtypes. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.